3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is a specialized organoboron compound characterized by the presence of chlorine, fluorine, and isopropoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.
Isopropoxy Group Introduction: The isopropoxy group is introduced through a substitution reaction, often using isopropyl alcohol in the presence of a suitable catalyst.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is versatile in organic synthesis and can undergo various reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles to yield new compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, and bases (e.g., sodium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid finds applications in various fields:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a building block for pharmaceuticals, particularly in the design of new drugs.
Industry: Its use in material science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically associated with the specific reactions it undergoes, such as the Suzuki-Miyaura reaction, where the palladium catalyst facilitates the transmetalation step.
Comparison with Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the isopropoxy group.
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but has a methoxy group instead of isopropoxy.
Uniqueness: 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and stability. The isopropoxy group also provides steric hindrance, affecting its reactivity in cross-coupling reactions.
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHISCUVPDXONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.